Clobetasol propionate

描述

Clobetasol propionate is a potent topical corticosteroid used primarily to treat various skin conditions such as eczema, psoriasis, and dermatitis . It is known for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties, making it highly effective in reducing swelling, redness, and itching associated with these conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of clobetasol propionate involves multiple steps, starting from prednisoloneThe final step involves esterification with propionic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to ensure high yield and purity, adhering to stringent quality control standards .

化学反应分析

Degradation Reactions

Clobetasol propionate degrades under specific conditions, with mechanisms influenced by pH, temperature, and solvent interactions.

Favorskii-like Rearrangement Under Weakly Acidic Conditions

In isopropanol/water mixtures with acetic acid, the 20-ketone-21-chloro moiety undergoes enolization, forming a nucleophilic enol that attacks the 17-position. This eliminates the 17-propionyl group and generates a cyclopropanone Favorskii intermediate. Subsequent water attack and HCl elimination yield (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid (RRT 0.49 impurity) as the major degradant .

-

Activation Energy : Calculated as 116.9 kJ·mol⁻¹ (28.0 kcal·mol⁻¹) using the Arrhenius equation .

-

Conditions : 60–80°C, pH 4–5.

Photodegradation

Exposure to UV light degrades this compound via cleavage of the cyclohexadiene moiety in ring A, leading to loss of anti-inflammatory activity .

Oxidative and Alkaline Degradation

Under strong alkaline (10 mM NaOH) or oxidative conditions, rapid decomposition occurs, though the RRT 0.49 impurity is not observed .

Metabolic Reactions

Hepatic metabolism involves:

Synthetic Reactions

This compound is synthesized from betamethasone 17-propionate via sulfonation and chlorination :

Stability and Forced Degradation Studies

Forced degradation experiments reveal condition-dependent breakdown :

Key Impurities and Byproducts

科学研究应用

Introduction to Clobetasol Propionate

This compound is a highly potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory, immunosuppressive, and antimitotic properties. It is primarily indicated for the treatment of various skin disorders, including psoriasis, atopic dermatitis, and lichen sclerosus. The compound is available in multiple formulations such as creams, ointments, gels, and foams, allowing for tailored therapeutic approaches depending on the condition being treated.

Treatment of Skin Disorders

This compound is predominantly used in managing inflammatory skin conditions. The following table summarizes its applications across various dermatological diseases:

Novel Formulations and Delivery Systems

Recent advancements in drug delivery systems have enhanced the efficacy of this compound:

- Microsponge Gels : These formulations have demonstrated improved pharmacokinetic profiles with reduced side effects. In vivo studies showed enhanced antipsoriatic activity compared to traditional formulations .

- Nanosponge Hydrogels : These allow for sustained release and improved penetration of the drug into the skin layers, leading to better therapeutic outcomes in psoriasis treatment .

Efficacy Studies

Numerous clinical trials have evaluated the efficacy of this compound:

- A double-blind, vehicle-controlled study involving 378 patients with scalp psoriasis indicated that 81% of those treated with this compound achieved at least 50% clearance of lesions after two weeks .

- In a study on oral lichen planus, this compound was found to be significantly more effective than placebo in reducing pain and inflammation associated with the condition .

Side Effects and Considerations

Despite its effectiveness, this compound can lead to local and systemic side effects, including skin atrophy and hypothalamic-pituitary-adrenal axis suppression. Physicians must educate patients on proper usage to mitigate these risks. Common side effects reported include:

- Burning or stinging sensation at application site.

- Potential for adrenal suppression with prolonged use .

Case Study 1: Efficacy in Scalp Psoriasis

A clinical trial assessed the safety and efficacy of this compound 0.05% foam in patients with moderate to severe scalp psoriasis. After two weeks of treatment, 81% of participants experienced significant improvement compared to only 22% in the vehicle group. Local adverse effects were minimal and manageable .

Case Study 2: Oral Lichen Planus Treatment

In a systematic review analyzing multiple studies on oral lichen planus treatment with this compound, results showed that patients receiving topical clobetasol experienced significant reductions in lesion size and pain levels compared to those receiving alternative therapies or placebo .

作用机制

Clobetasol propionate exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and other mediators of inflammation, leading to reduced inflammation, itching, and redness . The compound also induces the production of lipocortins, which inhibit phospholipase A2, thereby reducing the synthesis of arachidonic acid and its metabolites .

相似化合物的比较

- Betamethasone dipropionate

- Fluocinonide

- Halobetasol propionate

Comparison: Clobetasol propionate is unique due to its high potency and efficacy in treating severe inflammatory skin conditions. Compared to betamethasone dipropionate and fluocinonide, this compound has a stronger anti-inflammatory effect, making it suitable for short-term treatment of severe conditions . Halobetasol propionate is similar in potency but may have different side effect profiles .

生物活性

Clobetasol propionate (CP) is a highly potent topical corticosteroid widely used for the treatment of various inflammatory skin conditions, including psoriasis, eczema, and dermatitis. Its biological activity primarily stems from its ability to modulate inflammatory responses through interaction with glucocorticoid receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile.

This compound exerts its effects through both genomic and nongenomic pathways:

- Genomic Pathway : CP binds to glucocorticoid receptors (GR) in the cytoplasm, leading to receptor homodimerization and translocation into the nucleus. There, it binds to glucocorticoid-responsive elements (GREs), resulting in the modulation of gene expression that downregulates pro-inflammatory cytokines and upregulates anti-inflammatory proteins .

- Nongenomic Pathway : This pathway involves rapid signaling events that do not require changes in gene expression. It influences second messengers and membrane-bound receptors, affecting cellular responses like leukocyte migration and activation .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating various dermatological conditions. Below are key findings from clinical studies:

- Psoriasis Treatment : A randomized controlled trial demonstrated that this compound foam significantly improved symptoms in patients with nonscalp psoriasis compared to placebo. After two weeks, patients treated with CP showed greater reductions in erythema, scaling, and plaque thickness (P < 0.0005) .

- Chronic Eczema : Research on novel formulations of CP, such as a microsponge gel, indicated a significant reduction in inflammation and itching compared to traditional formulations. The study reported a 1.9-fold improvement in inflammation and a 1.2-fold improvement in itching scores .

- Long-term Use : A study assessing the long-term effects of CP on vulvar lichen sclerosus found that while it was effective initially, there was a high relapse rate (84% at four years) after treatment cessation .

Safety Profile

The safety of this compound is an important consideration due to its potent effects:

- Adverse Effects : Common side effects include local irritation and atrophy at the application site. However, most adverse reactions are mild to moderate, with no severe systemic effects reported in clinical trials .

- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression : Long-term use can lead to HPA axis suppression; however, studies have shown that lower concentrations (e.g., 0.025% formulations) may offer comparable efficacy with reduced systemic risk compared to higher concentrations .

Comparative Efficacy of Formulations

The following table summarizes findings from studies comparing different formulations of this compound:

属性

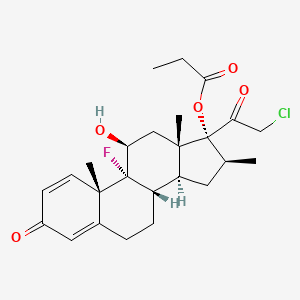

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHDIVRCWTZOX-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048955 | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.42e-02 g/L | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Clobetasol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25122-41-2, 25122-46-7 | |

| Record name | Clobetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clobetasol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195.5 - 197 °C | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。